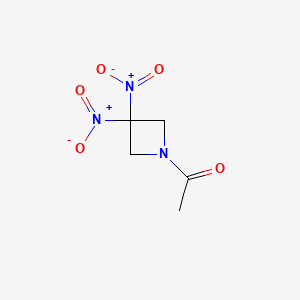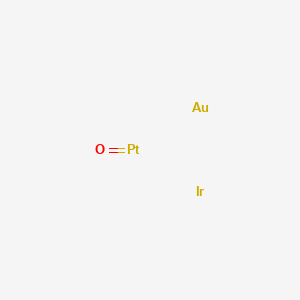![molecular formula C30H63NO4 B12568757 1,1'-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol] CAS No. 185340-09-4](/img/structure/B12568757.png)
1,1'-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol] is a chemical compound with a complex structure, featuring an octylazanediyl group linked to two 3-(octyloxy)propan-2-ol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol] typically involves the reaction of octylamine with epichlorohydrin, followed by the addition of octanol. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and control the pH. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol] may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol] can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides or amines.
Scientific Research Applications
1,1’-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of lubricants, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 1,1’-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol] involves its interaction with various molecular targets. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it effective in disrupting lipid membranes and enhancing the solubility of hydrophobic compounds. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of drugs across biological membranes.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Hydroxyazanediyl)bis(propan-2-ol): Similar structure but lacks the octyl groups, resulting in different solubility and reactivity.
1,3-Bis(2-methoxyphenoxy)propan-2-ol: Contains methoxyphenoxy groups instead of octyloxy groups, leading to different chemical properties and applications.
Uniqueness
1,1’-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol] is unique due to its long octyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic compounds, such as surfactants and emulsifiers.
Properties
CAS No. |
185340-09-4 |
|---|---|
Molecular Formula |
C30H63NO4 |
Molecular Weight |
501.8 g/mol |
IUPAC Name |
1-[(2-hydroxy-3-octoxypropyl)-octylamino]-3-octoxypropan-2-ol |
InChI |
InChI=1S/C30H63NO4/c1-4-7-10-13-16-19-22-31(25-29(32)27-34-23-20-17-14-11-8-5-2)26-30(33)28-35-24-21-18-15-12-9-6-3/h29-30,32-33H,4-28H2,1-3H3 |
InChI Key |
NSRAVUWFNPHPBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CC(COCCCCCCCC)O)CC(COCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]phenyl}ethan-1-one](/img/structure/B12568675.png)

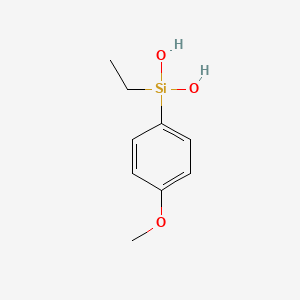

![4-Hydroxy-3-[(4-methoxyphenyl)methyl]-1-methylquinolin-2(1H)-one](/img/structure/B12568704.png)

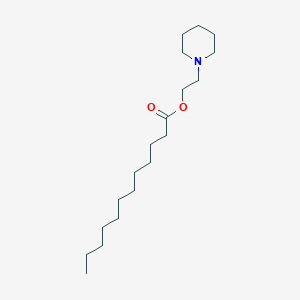
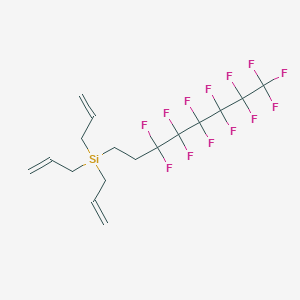
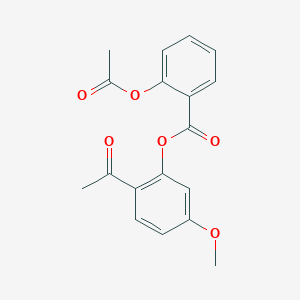
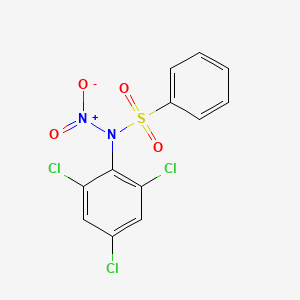
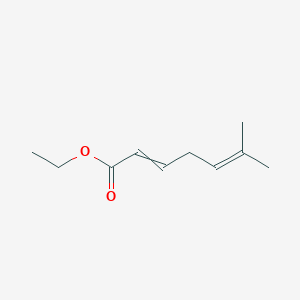
![8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one](/img/structure/B12568765.png)
